8-Bromo-3-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKDNAXYHDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680993 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-85-5 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-iodoquinoline: Physicochemical Properties and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and synthetic applications of 8-Bromo-3-iodoquinoline. As a halogenated quinoline derivative, this compound presents significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, proposed synthesis, chemical reactivity, and analytical characterization. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic nature allows it to interact with a variety of biological targets. The introduction of halogen atoms onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2] this compound is a unique heteroaromatic compound featuring two different halogen atoms at distinct positions, offering orthogonal reactivity for sequential chemical modifications. This guide aims to be a foundational resource for scientists interested in leveraging the unique properties of this compound.

Molecular Structure and Identifiers

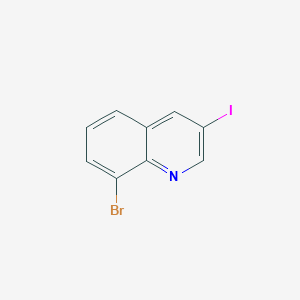

This compound possesses a quinoline core with a bromine atom at the 8-position and an iodine atom at the 3-position. The differential reactivity of the C-Br and C-I bonds is a key feature for its application in synthetic chemistry.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 917251-85-5 | [3] |

| Molecular Formula | C₉H₅BrIN | [3] |

| Molecular Weight | 333.96 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=CC(=C2)I | [3] |

| InChI Key | QFKZVEBUKRNIAL-UHFFFAOYSA-N | [4] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. While some experimental data for this compound is not publicly available, this section summarizes known information and provides protocols for the determination of key parameters.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid | Based on typical quinoline derivatives |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Solubility | Not available | Expected to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |

Proposed Protocol for Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

-

Sample Preparation: A small amount of crystalline this compound is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Proposed Protocol for Solubility Assessment

Rationale: Understanding the solubility profile is critical for designing reaction conditions, formulation development, and interpreting biological assay results.

-

Solvent Selection: A panel of solvents ranging from non-polar (e.g., hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol, water) should be tested.

-

Procedure: A known mass of this compound is added incrementally to a fixed volume of the solvent at a constant temperature (e.g., 25 °C) with stirring.

-

Endpoint Determination: The point at which no more solid dissolves is the saturation point. The concentration at this point is the solubility. This can be determined visually or by analytical techniques such as HPLC.

Spectral Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. Spectral data for this compound is available from suppliers like ChemicalBook.[6]

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.

-

¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the halogens (C3 and C8) and nitrogen will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic distribution. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present. The spectrum of this compound is expected to show characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br and C-I stretching vibrations in the fingerprint region.

Proposed Synthesis and Purification

While a specific, published synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established methodologies for the synthesis of halogenated quinolines.[7][8] A potential route could involve the iodination of 8-bromoquinoline.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

Rationale: This protocol utilizes a direct electrophilic iodination of 8-bromoquinoline. The acidic conditions activate the iodine for substitution onto the electron-rich quinoline ring.

-

Reaction Setup: To a solution of 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid, add iodine (I₂) and iodic acid (HIO₃) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to pH 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The presence of two different halogens on the quinoline ring makes this compound a highly valuable intermediate for the synthesis of complex molecules. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Caption: Potential selective cross-coupling reactions at the C3-I position.

This selective reactivity allows for a two-step functionalization strategy, where the 3-position is modified first, followed by a subsequent reaction at the 8-position. This opens up possibilities for creating diverse molecular libraries for screening in drug discovery programs.[9]

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in further research. A standard analytical workflow should be employed.

Caption: Workflow for the analytical quality control of this compound.

Step-by-Step Analytical Protocol

-

Chromatographic Purity:

-

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.

-

Rationale: To determine the purity of the sample by separating it from any impurities. A high-purity sample should show a single major peak.

-

-

Structural Identity Confirmation:

-

Method: ¹H and ¹³C NMR spectroscopy.

-

Rationale: To confirm that the chemical structure of the sample matches that of this compound. The obtained spectra should be compared with reference spectra or theoretical predictions.

-

-

Molecular Weight Verification:

-

Method: Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS).

-

Rationale: To confirm the molecular weight of the compound and its isotopic pattern.

-

Potential Applications in Research and Development

Given its structure, this compound is an attractive starting material for:

-

Medicinal Chemistry: Synthesis of novel kinase inhibitors, anti-infective agents, and other potential therapeutics. The quinoline core is a well-established pharmacophore.[10][11]

-

Materials Science: Development of new organic light-emitting diodes (OLEDs), sensors, and functional polymers where a rigid, functionalizable aromatic core is desired.

References

-

ChemWhat. (n.d.). This compound CAS#: 917251-85-5. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

- Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-1-iodoisoquinoline | C9H5BrIN | CID 177699447. Retrieved from [Link]

-

Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

RTI International. (n.d.). Drug Discovery and Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. This compound(917251-85-5) 1H NMR [m.chemicalbook.com]

- 7. acgpubs.org [acgpubs.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 8-Bromo-3-iodoquinoline

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of progress. Among these, quinoline derivatives are of significant interest due to their prevalence in bioactive molecules and functional materials. 8-Bromo-3-iodoquinoline is a halogenated quinoline with potential as a versatile intermediate in organic synthesis. Its precise characterization is paramount for ensuring the integrity of subsequent chemical transformations and the purity of final products.

I. Mass Spectrometry (MS) Analysis: Unveiling Molecular Weight and Halogen Presence

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its elemental composition through isotopic patterns. For this compound, Electron Ionization (EI) mass spectrometry is a robust method for analysis.

Expertise & Experience: The Rationale Behind EI-MS

Electron Ionization is chosen for its ability to generate a clear molecular ion (M⁺•) and produce rich, reproducible fragmentation patterns. This "hard" ionization technique bombards the molecule with high-energy electrons, providing not only the molecular weight but also a structural fingerprint based on how the molecule breaks apart. This fragmentation data is crucial for confirming the connectivity of the quinoline core.

Predicted Mass Spectrum of this compound

Molecular Ion and Isotopic Pattern: The molecular formula of this compound is C₉H₅BrIN. The key to its mass spectrum lies in the unique isotopic signatures of its two halogen atoms.

-

Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in a characteristic "M" and "M+2" peak pair of approximately 1:1 intensity for any fragment containing one bromine atom.[1]

-

Iodine (I): Is monoisotopic, with ¹²⁷I being the only naturally occurring isotope.[2]

Therefore, the molecular ion of this compound will exhibit a distinct pair of peaks separated by two mass-to-charge units (m/z).

-

M⁺• Peak: Corresponding to [C₉H₅⁷⁹Br¹²⁷IN]⁺•

-

[M+2]⁺• Peak: Corresponding to [C₉H₅⁸¹Br¹²⁷IN]⁺•

The calculated molecular weights are:

-

M⁺• (using ⁷⁹Br): 12.019 + 1.015 + 78.92 + 126.90 + 14.01 = 333.3 g/mol

-

[M+2]⁺• (using ⁸¹Br): 12.019 + 1.015 + 80.92 + 126.90 + 14.01 = 335.3 g/mol

The mass spectrum should show two peaks of nearly equal height at approximately m/z 333 and 335, which is a definitive indicator of a molecule containing one bromine atom.

Predicted Fragmentation Pattern: The quinoline ring is a stable aromatic system, but under 70 eV EI conditions, predictable fragmentation will occur. Key expected fragments include:

-

Loss of Iodine: The C-I bond is weaker than the C-Br bond, making the loss of an iodine radical (•I, 127 Da) a highly probable primary fragmentation step. This would result in prominent ion peaks at m/z 206 and 208 . The 1:1 isotopic pattern confirms the presence of bromine in this fragment.

-

Loss of Bromine: Subsequent or alternative loss of a bromine radical (•Br, 79/81 Da) from the molecular ion would yield an ion at m/z 254 .

-

Loss of HCN: A characteristic fragmentation pathway for quinoline and other nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, which can occur after the initial loss of a halogen.[3]

Data Presentation: Predicted MS Data

| Predicted m/z | Ion Formula (Proposed) | Interpretation |

| 333, 335 | [C₉H₅BrIN]⁺• | Molecular ion peak (M⁺•, [M+2]⁺•) with ~1:1 ratio, confirming one Br atom. |

| 206, 208 | [C₉H₅BrN]⁺• | Fragment from loss of •I (127 Da). The 1:1 ratio shows Br is retained. |

| 254 | [C₉H₅IN]⁺• | Fragment from loss of •Br (79/81 Da). |

| 127 | [I]⁺ | Iodine cation. |

| 126 | [C₈H₄N]⁺ | Fragment from loss of both •Br and •I, followed by loss of HCN. |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small quantity (~1 mg) of purified this compound is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized by heating under a high vacuum.[4]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating the positively charged molecular ion (M⁺•) and inducing fragmentation.[4]

-

Mass Analysis: The generated ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum—a plot of relative ion abundance versus m/z.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for obtaining an EI mass spectrum.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the precise substitution pattern on the quinoline ring.

Expertise & Experience: Causality in Chemical Shifts and Coupling

The chemical shift (δ) of each nucleus is determined by its local electronic environment. Electronegative atoms (N, Br, I) and aromatic ring currents are the dominant factors influencing the NMR spectrum of this compound.

-

¹H NMR: The nitrogen atom in the quinoline ring strongly deshields adjacent protons (H-2, H-8), shifting them downfield. The protons on the pyridine ring (H-2, H-4) will have different chemical shifts and coupling patterns than those on the benzene ring (H-5, H-6, H-7).

-

¹³C NMR: Carbons directly bonded to electronegative atoms (C-3, C-8) will have their chemical shifts significantly altered. The nine unique carbons in the molecule should give rise to nine distinct signals in the proton-decoupled spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure has five aromatic protons. Their predicted chemical shifts and multiplicities are based on established data for substituted quinolines.[5][6]

-

H-2 & H-4 (Pyridine Ring): These are the most downfield protons. H-2 will be deshielded by the adjacent nitrogen. With position 3 substituted by iodine, H-2 and H-4 will appear as singlets or very narrowly coupled doublets.

-

H-5, H-6, H-7 (Benzene Ring): These protons form a coupled system. H-5 is ortho to the bromine-substituted C-8 and will be deshielded. H-7 is also ortho to C-8. H-6 is expected to be the most upfield of this group. We expect to see a doublet of doublets (or triplet) for H-6 and two doublets for H-5 and H-7.

Data Presentation: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.9 - 9.2 | s | - | Deshielded by adjacent N; no ortho coupling partner. |

| H-4 | 8.2 - 8.5 | s | - | Deshielded by N; no ortho coupling partner. |

| H-5 | 7.8 - 8.1 | d | J ≈ 7.5 - 8.5 | Ortho coupling to H-6. |

| H-7 | 7.6 - 7.9 | d | J ≈ 7.5 - 8.5 | Ortho coupling to H-6. |

| H-6 | 7.4 - 7.6 | t or dd | J ≈ 7.5 - 8.5 | Ortho coupling to H-5 and H-7. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.

-

C-3 and C-8: The carbons directly attached to the heavy halogens will exhibit unique chemical shifts. The carbon-iodine bond (C-3) will cause a significant upfield shift (the "heavy atom effect"), while the carbon-bromine bond (C-8) will also influence its position.

-

Quaternary Carbons (C-4a, C-8a): These carbons, which do not have attached protons, will typically show weaker signals.

Data Presentation: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | 150 - 153 | Adjacent to N. |

| C-3 | 95 - 105 | Attached to I (heavy atom effect). |

| C-4 | 138 - 142 | Deshielded by N. |

| C-4a | 128 - 132 | Quaternary carbon at ring junction. |

| C-5 | 129 - 133 | Aromatic CH. |

| C-6 | 127 - 130 | Aromatic CH. |

| C-7 | 125 - 128 | Aromatic CH. |

| C-8 | 120 - 125 | Attached to Br. |

| C-8a | 145 - 149 | Quaternary carbon adjacent to N. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg for ¹H NMR or 20-30 mg for ¹³C NMR of the purified sample.[7][8]

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

Acquisition: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity.

-

¹H Spectrum Acquisition: A standard pulse sequence is used. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans and a longer relaxation delay are required due to the low natural abundance of ¹³C.[7]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated against the TMS reference.

Visualization: NMR Spectroscopy Workflow

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

III. Synergistic Analysis for Unambiguous Structural Confirmation

The true power of these analytical techniques is realized when the data are combined.

-

Confirmation of Elemental Composition: Mass spectrometry provides the molecular weight and confirms the presence of one bromine atom via the M/M+2 isotopic pattern. The mass of the molecule is consistent with the formula C₉H₅BrIN.

-

Confirmation of the Core Skeleton: The ¹H and ¹³C NMR spectra confirm the presence of a disubstituted quinoline ring system. The number of signals, their chemical shifts, and splitting patterns are all consistent with this core structure.

-

Confirmation of Substituent Positions: NMR spectroscopy definitively places the substituents. The absence of signals for H-3 and H-8, combined with the predicted shifts for the remaining five protons and nine carbons, confirms the 8-Bromo-3-iodo substitution pattern. For instance, the two singlets in the downfield region of the ¹H spectrum are characteristic of substitution at C-3, removing the coupling partners for H-2 and H-4.

IV. References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

JEOL. NMR Sample Preparation. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link]

-

Rochester Institute of Technology. Sample Preparation. Available from: [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Scribd. NMR Sample Preparation Guide. Available from: [Link]

-

Mestrelab Research. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

NIH National Library of Medicine. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry. Available from: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

ResearchGate. Proposed EI-MS fragmentation pathway associated with the quinolin-8-ol moiety. Available from: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

-

Whitman College. GCMS Section 6.5. Available from: [Link]

-

ResearchGate. Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available from: [Link]

-

NIH National Library of Medicine. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]

-

MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available from: [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]

-

LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemistry LibreTexts. Other Important Isotopes- Br and Cl. Available from: [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. Available from: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. GCMS Section 6.5 [people.whitman.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organomation.com [organomation.com]

- 9. sites.bu.edu [sites.bu.edu]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and functional materials.[1][2] Its prevalence in both natural products and synthetic drugs, from antimalarials like quinine to modern anticancer agents, underscores the enduring importance of this heterocyclic system.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of substituted quinolines, navigating from the foundational classical reactions to the forefront of modern synthetic innovations. We will dissect the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and protocol design. This document serves as a comprehensive resource for researchers aiming to design and execute efficient and regioselective syntheses of novel quinoline derivatives.

The Privileged Quinoline Core: A Legacy of Bioactivity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a "privileged structure" in drug discovery.[1] This is attributed to its ability to interact with a wide range of biological targets through various non-covalent interactions. The diverse biological activities exhibited by quinoline derivatives include antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] The continuous exploration of new synthetic routes to access diverse quinoline scaffolds is therefore a critical endeavor in the pursuit of new medicines and advanced materials.[4]

Classical Strategies for Quinoline Ring Construction

The foundational methods for quinoline synthesis, many developed in the late 19th century, remain relevant for their robustness and ability to generate a wide array of substitution patterns.[4] Understanding these classical reactions provides a crucial framework for appreciating modern advancements.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5] The reaction is notoriously exothermic and requires careful control.[5]

Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein.[6][7] Aniline then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring.[5][7]

Diagram: Skraup Synthesis Mechanism

Caption: General workflow for the Doebner-von Miller reaction.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines. [6][8][9] Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by protonation of the remaining ketone and an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. Dehydration of the resulting intermediate yields the substituted quinoline. [8] Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [10]

-

To a solution of m-chloroaniline in a suitable solvent, add an equimolar amount of acetylacetone.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-dimethyl-7-chloroquinoline.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. [4][11][12] Mechanism: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration. The second mechanism suggests the initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration. [12]

Diagram: Friedländer Synthesis Mechanistic Pathways

Caption: The two proposed mechanistic pathways for the Friedländer synthesis.

Modern Synthetic Methodologies: Expanding the Quinoline Landscape

While classical methods are foundational, modern organic synthesis has introduced a plethora of innovative techniques that offer improved efficiency, milder reaction conditions, and access to novel substitution patterns.

Multicomponent Reactions (MCRs)

MCRs have revolutionized the synthesis of complex molecules by allowing for the assembly of three or more reactants in a single pot. [4][13]This approach offers significant advantages in terms of time, resources, and waste reduction. [4]For quinoline synthesis, MCRs provide a convergent and efficient strategy to construct diverse molecular architectures. [13]Reactions like the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene, are particularly effective for generating substituted quinolines. [4]

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed reactions have become a powerful tool for the synthesis of quinolines due to their mild reaction conditions and tolerance of a wide range of functional groups. [14]These methods often involve oxidative cyclization or annulation strategies. [15][16]For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a route to quinolines without the need for acid or base additives. [15]Similarly, the palladium-catalyzed reaction of o-vinylanilines and alkynes using molecular oxygen as the oxidant offers an efficient synthesis of 2,3-disubstituted quinolines. [16]

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Pd(OAc)₂ / PPh₃ | o-vinylanilines, alkynes | Aerobic oxidation, high regioselectivity [16] |

| PdCl₂ | Aryl allyl alcohols, anilines | Additive-free, broad substrate scope [15] |

| Pd(0) catalyst | Aryl halides, acetamides | Tandem amidation/aldol condensation [14]|

C-H Activation Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for the synthesis of functionalized quinolines. [1]This strategy avoids the need for pre-functionalized starting materials, thereby simplifying synthetic routes. Transition metal catalysis, particularly with rhodium, ruthenium, and cobalt, has been instrumental in achieving regioselective C-H activation of anilines and their derivatives for subsequent annulation to form the quinoline ring. [17]

Microwave-Assisted Synthesis

The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines. [18][19]Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. [19][20]Many classical quinoline syntheses, such as the Friedländer reaction, have been adapted to microwave conditions, often with superior results. [21] Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Quinoline Derivative [21]

-

In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1 mmol) and a cyclic ketone (1.2 mmol).

-

Add neat acetic acid (2 mL) to serve as both the solvent and the acid catalyst.

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at 160°C for 5 minutes.

-

After cooling, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. [22][23]For quinoline synthesis, this includes the use of greener solvents like water and ethanol, reusable catalysts such as nanocatalysts, and solvent-free reaction conditions. [3][22][24]These green methodologies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. [22][23]

Conclusion: A Continuously Evolving Field

The synthesis of substituted quinolines is a rich and dynamic field of organic chemistry. [4]From the time-honored classical reactions to the cutting-edge methodologies of the 21st century, the quest for more efficient, selective, and sustainable routes to this privileged scaffold continues to drive innovation. The ever-expanding toolbox of synthetic methods provides researchers with unprecedented opportunities to design and create novel quinoline derivatives with tailored properties for a wide range of applications in medicine, materials science, and beyond.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2015). RSC Advances.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.

- Combes quinoline synthesis. (n.d.). Wikipedia.

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.

- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Chemistry Portal.

- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules.

- Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2007). Taylor & Francis Online.

- Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). Molecules.

- New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. (2006). ACS Publications.

- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate.

- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. (2020). SciSpace.

- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (2011). Chemical Communications.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.

- Friedländer synthesis. (n.d.). Wikipedia.

- Green Synthesis of Quinoline Compounds: Application Notes and Protocols. (2025). Benchchem.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.

- synthesis of quinoline derivatives and its applications. (2022). Slideshare.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.

- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science.

- An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). PubMed.

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Preprints.org.

- Recent Progress in the Synthesis of Quinolines. (2020). PubMed.

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

- Doebner–Miller reaction. (n.d.). Wikipedia.

- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. (2025). Benchchem.

- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed.

- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate.

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules.

- Combes Quinoline Synthesis. (n.d.).

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Friedlander quinoline synthesis. (n.d.). Química Organica.org.

- Concerning the mechanism of the Friedländer quinoline synthesis. (1998). The Journal of Organic Chemistry.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.

- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. (2025). Benchchem.

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benthamdirect.com [benthamdirect.com]

- 24. benchchem.com [benchchem.com]

8-Bromo-3-iodoquinoline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 8-Bromo-3-iodoquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in a laboratory setting. This guide is intended for scientists and professionals in drug development and chemical research who require a deep, practical understanding of how to handle and utilize this compound effectively in various solvent systems.

Introduction: The Significance of this compound

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in drug design renowned for its presence in compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The specific substitution pattern of a bromine atom at the 8-position and an iodine atom at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex molecular architectures through cross-coupling reactions.

A thorough understanding of a compound's solubility is paramount for its successful application. It directly influences critical processes such as:

-

Reaction Kinetics: The choice of solvent dictates reactant concentration and can influence reaction pathways.

-

Purification: Techniques like recrystallization and chromatography are entirely dependent on differential solubility.[4]

-

Formulation: For pharmaceutical applications, solubility in biocompatible solvents is a key determinant of bioavailability.

-

Screening and Assays: Consistent and known concentrations are essential for reliable biological activity data.

This guide provides the foundational knowledge to predict and experimentally verify the solubility of this compound, empowering researchers to optimize its use in their work.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A solute's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first dissect its molecular structure.

Molecular Structure Analysis:

-

Quinoline Core: The fundamental structure is a bicyclic aromatic heterocycle. The nitrogen atom makes the ring system weakly basic and introduces a dipole moment, rendering it more polar than its naphthalene analog.[6] The aromatic system is capable of engaging in π-π stacking interactions.

-

Halogen Substituents (Br and I): The bromine and iodine atoms are large and highly polarizable. They significantly increase the molecule's molecular weight (333.95 g/mol ) and surface area, enhancing London dispersion forces.[7] Halogenation also increases the compound's lipophilicity (hydrophobicity).[8][9] While C-Br and C-I bonds are polar, the overall effect is a significant increase in nonpolar character.

-

Hydrogen Bonding: this compound contains a nitrogen atom that can act as a hydrogen bond acceptor. However, it lacks any hydrogen bond donor groups.[10]

Predicted Solubility in Common Organic Solvent Classes:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Solubility is expected to be low in aliphatic solvents like hexane, where interactions are limited to weak London dispersion forces. Due to the potential for π-π stacking between the quinoline ring and the solvent's aromatic ring, solubility should be considerably better in toluene.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, DMF, DMSO): This class of solvents is predicted to be most effective.

-

DCM and Chloroform: Often excellent solvents for halogenated compounds due to favorable dipole-dipole and dispersion interactions.[8]

-

THF and Ethyl Acetate: These solvents offer a moderate polarity and are likely to be effective at dissolving this compound.

-

DMF and DMSO: As highly polar, strong solvents, they are expected to exhibit good solvating power for this compound.

-

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: Due to its high lipophilicity and the energy required to disrupt the strong hydrogen-bonding network of water, solubility is expected to be extremely low.[4][11]

-

Alcohols (Methanol, Ethanol): These solvents have both a polar hydroxyl group and a nonpolar alkyl chain. Solubility will likely be limited but significantly greater than in water. They can act as hydrogen bond donors to the quinoline nitrogen, but the large hydrophobic scaffold of the solute will hinder extensive solvation.

-

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental verification is crucial. The following protocols provide a systematic approach to characterizing the solubility of this compound.

Materials and Equipment

-

This compound

-

Selection of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

UV-Vis Spectrophotometer or HPLC system

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility.

-

Preparation: Add approximately 2-5 mg of this compound to a small glass vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Classify the solubility based on the volume of solvent required for complete dissolution, as suggested in the table below.

Protocol 2: Semi-Quantitative Solubility by the Shake-Flask Method

This method provides a more accurate, quantitative measure of solubility at a specific temperature (e.g., 25°C).

-

Supersaturation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20-30 mg in 2 mL). This ensures a saturated solution is formed with solid remaining.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 25°C. Agitate for 24-48 hours to ensure the system reaches equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic particulates.

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of the compound.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Researchers should record their findings in a structured format for easy comparison. The following table serves as a template for organizing experimental results.

Table 1: Solubility Data for this compound at 25°C

| Solvent Class | Solvent Name | Qualitative Solubility (at ~5 mg/mL) | Estimated Quantitative Solubility (mg/mL) |

| Nonpolar | Hexane | Insoluble | |

| Toluene | Sparingly Soluble / Soluble | ||

| Polar Aprotic | Dichloromethane | Soluble | |

| Chloroform | Soluble | ||

| Tetrahydrofuran (THF) | Soluble | ||

| Ethyl Acetate | Soluble | ||

| Acetone | Sparingly Soluble | ||

| Acetonitrile (ACN) | Sparingly Soluble | ||

| DMF | Very Soluble | ||

| DMSO | Very Soluble | ||

| Polar Protic | Methanol | Sparingly Soluble | |

| Ethanol | Sparingly Soluble | ||

| Water | Insoluble | ||

| Aqueous Acid | 1M HCl | Soluble (forms salt) |

Note: Italicized entries are predicted values based on the theoretical framework.

Interpreting the Results: High solubility in solvents like DCM, Chloroform, and THF would confirm the predictions based on favorable dipole-dipole interactions. Low solubility in hexane and water would validate the compound's polar and highly lipophilic nature. Increased solubility in 1M HCl would confirm the basicity of the quinoline nitrogen and its ability to form a soluble hydrochloride salt.[11]

Safety and Handling Precautions

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a heavily substituted heterocyclic compound whose solubility is governed by a complex interplay of its aromatic core, weak basicity, and the significant lipophilicity imparted by its bromo and iodo substituents. It is predicted to be most soluble in polar aprotic solvents like DCM, THF, and DMSO, with limited solubility in alcohols and very poor solubility in water and aliphatic hydrocarbons. Due to the lack of published quantitative data, the experimental protocols provided in this guide are essential for any researcher intending to use this compound. By systematically applying these methods, scientists can obtain reliable solubility data to optimize reaction conditions, streamline purification processes, and ensure accuracy in biological assays.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 5, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 5, 2026.

- Guidechem. (n.d.). This compound (cas 917251-85-5) SDS/MSDS download. Retrieved January 5, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 5, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 5, 2026.

- Akin-bulumo, M. O., et al. (2021).

- ResearchGate. (n.d.). (PDF) Second-order polarizabilities of some quinolines. Retrieved January 5, 2026.

- Sigma-Aldrich. (n.d.). 3-bromo-8-iodoquinoline. Retrieved January 5, 2026.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Matar, M., et al. (2024).

- de Paiva, R. E. F., et al. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega.

- Smolecule. (2024, April 14). Buy 8-Bromo-4,5-dichloro-3-iodoquinoline | 1601205-38-2.

- Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. Retrieved January 5, 2026.

- Fisher Scientific. (n.d.).

- Mary, Y. S., et al. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- ChemicalBook. (2025, July 16). This compound | 917251-85-5.

- ChemicalBook. (n.d.). This compound | 917251-85-5.

- Kandioller, W., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

- Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3.

- Guchhait, G., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PMC - PubMed Central.

- Carvajal, M. T., & Myrdal, P. B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- PubChem. (n.d.). 8-Bromo-1-iodoisoquinoline | C9H5BrIN | CID 177699447.

- Open Access Journals. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Bromo-3-iodoquinoline | 1416440-23-7.

- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Chakravorty, A. N., & Bhattacharjee, A. K. (1951).

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. rroij.com [rroij.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 8-Bromo-4,5-dichloro-3-iodoquinoline | 1601205-38-2 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 8-Bromo-1-iodoisoquinoline | C9H5BrIN | CID 177699447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 8-Bromo-3-iodoquinoline (CAS No. 917251-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3-iodoquinoline, registered under CAS number 917251-85-5, is a halogenated quinoline derivative that serves as a versatile and valuable building block in modern synthetic chemistry. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The unique substitution pattern of this compound, featuring two different halogen atoms at specific positions, offers chemists a powerful tool for regioselective functionalization, making it a highly sought-after intermediate in the synthesis of complex organic molecules and potential drug candidates.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and safe handling of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the synthetic potential of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 917251-85-5 | [1] |

| Molecular Formula | C₉H₅BrIN | [2] |

| Molecular Weight | 333.95 g/mol | [1] |

| Appearance | Powder or liquid | [2] |

| Boiling Point | 375.5 ± 22.0 °C at 760 mmHg | [3] |

| Density | 2.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 180.9 ± 22.3 °C | [3] |

| Solubility | Low aqueous solubility is expected due to its lipophilic nature. Soluble in common organic solvents like DMSO. | [4] |

| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available quinoline precursor. A common strategy involves the bromination and subsequent iodination of the quinoline ring system. The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the halogenation of quinolines.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of a suitable quinoline precursor.

A general procedure for the bromination of an 8-substituted quinoline involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[5][6]

-

To a solution of the starting quinoline derivative in a suitable solvent (e.g., chloroform or acetic acid), add the brominating agent portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize the mixture.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the brominated quinoline intermediate.

Step 2: Iodination of the brominated quinoline.

The subsequent iodination can be performed using an iodinating agent like N-Iodosuccinimide (NIS).

-

Dissolve the brominated quinoline from Step 1 in a suitable solvent (e.g., glacial acetic acid).

-

Add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise.

-

Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display nine signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, bromine, and iodine atoms.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine and iodine will be evident from the characteristic isotopic pattern of the molecular ion peak.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.9 - 9.1 | C-2 | 150 - 152 |

| H-4 | 8.2 - 8.4 | C-3 | 95 - 97 |

| H-5 | 7.8 - 8.0 | C-4 | 135 - 137 |

| H-6 | 7.4 - 7.6 | C-4a | 148 - 150 |

| H-7 | 7.6 - 7.8 | C-5 | 128 - 130 |

| C-6 | 126 - 128 | ||

| C-7 | 130 - 132 | ||

| C-8 | 120 - 122 | ||

| C-8a | 145 - 147 |

Note: These are estimated values based on known data for similar quinoline derivatives and may vary depending on the solvent and experimental conditions.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[8] This difference in reactivity allows for the selective functionalization of the 3-position of the quinoline ring, while leaving the 8-position available for subsequent transformations.

This regioselective functionalization is a powerful tool for the synthesis of complex molecules, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position. The resulting 3-substituted-8-bromoquinolines can then undergo further coupling reactions at the 8-position to create highly diverse and complex scaffolds for drug discovery and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the 3-position of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., 2M aqueous sodium carbonate solution, 2.0 mL).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and ethanol (2 mL), to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the 3-substituted-8-bromoquinoline.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood.[9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases, consult a physician.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[1][2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

This compound. Retrieved from [Link]

-

This compound | 917251-85-5 - Chiba Pharmaceutical. Retrieved from [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. Retrieved from [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]

- Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Retrieved from [Link]

-

This compound CAS#: 917251-85-5; ChemWhat Code: 1348065. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Retrieved from [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

-

Halogen dance rearrangement - Wikipedia. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

8-Bromo-1-iodoisoquinoline | C9H5BrIN | CID 177699447 - PubChem. Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Retrieved from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 8-Bromo-4,5-dichloro-3-iodoquinoline | 1601205-38-2 [smolecule.com]

- 5. acgpubs.org [acgpubs.org]

- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Bromo-3-iodoquinoline

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 8-Bromo-3-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry. In the absence of direct crystallographic data, this document synthesizes information from analogous structures, spectroscopic principles, and computational chemistry methodologies to present a detailed theoretical and predictive understanding of the target molecule. We propose a robust synthetic pathway, offer an in-depth interpretation of expected spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry), and outline a detailed protocol for a Density Functional Theory (DFT) study to elucidate its three-dimensional conformation and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel haloquinoline scaffolds in drug discovery and materials science.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus with various substituents, particularly halogens, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making them a valuable tool in drug design.[2] this compound presents a unique combination of a heavy halogen at the 8-position and an iodine atom at the 3-position, suggesting distinct electronic and steric properties that could lead to novel biological activities.

This guide will provide a detailed exploration of the molecular architecture of this compound, offering insights into its synthesis, spectroscopic characterization, and conformational preferences.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed through the initial construction of the 8-bromoquinoline core, followed by a regioselective iodination at the 3-position.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Bromoquinoline via Skraup Synthesis [4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 2-bromoaniline and glycerol.

-

Initiation: Add a catalytic amount of ferrous sulfate.

-

Reaction: Heat the mixture gently. The reaction is exothermic and will proceed vigorously. Maintain the temperature at approximately 130-140°C for 3-4 hours.

-

Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water. Neutralize the acidic solution with an excess of sodium hydroxide solution.

-

Extraction: Perform a steam distillation to isolate the crude 8-bromoquinoline. Alternatively, extract the product with an organic solvent such as dichloromethane.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Regioselective Iodination of 8-Bromoquinoline

-

Reaction Setup: Dissolve the purified 8-bromoquinoline in a suitable solvent such as trifluoroacetic acid (TFA) in a round-bottom flask.

-

Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into an ice-water mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization: Elucidating the Molecular Structure

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, we can predict the key features based on the analysis of related haloquinolines.[5]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the halogen substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | d | J ≈ 2.0 |

| H-4 | ~8.2 | d | J ≈ 2.0 |

| H-5 | ~7.8 | d | J ≈ 8.0 |

| H-6 | ~7.4 | t | J ≈ 8.0 |

| H-7 | ~7.9 | d | J ≈ 8.0 |

-